molecular formula C13H17NO2 B14689516 ethyl (Z)-3-anilino-2-methylbut-2-enoate CAS No. 33240-25-4

ethyl (Z)-3-anilino-2-methylbut-2-enoate

Cat. No.: B14689516
CAS No.: 33240-25-4
M. Wt: 219.28 g/mol
InChI Key: ZRFZLKRWJQAYMX-KHPPLWFESA-N
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Description

Ethyl (Z)-3-anilino-2-methylbut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an aniline moiety, and a conjugated double bond system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-anilino-2-methylbut-2-enoate typically involves the reaction of aniline with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aniline. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-anilino-2-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated esters.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Ethyl (Z)-3-anilino-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-anilino-2-methylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The conjugated double bond system and the aniline moiety play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Ethyl (Z)-3-anilino-2-methylbut-2-enoate can be compared with other similar compounds such as:

    Ethyl (E)-3-anilino-2-methylbut-2-enoate: The E-isomer has a different spatial arrangement of substituents around the double bond, which can affect its reactivity and binding properties.

    Ethyl 3-anilino-2-methylbutanoate: This compound lacks the conjugated double bond system, resulting in different chemical and biological properties.

    Mthis compound: The methyl ester analog has a different ester group, which can influence its solubility and reactivity.

Properties

CAS No.

33240-25-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl (Z)-3-anilino-2-methylbut-2-enoate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)10(2)11(3)14-12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3/b11-10-

InChI Key

ZRFZLKRWJQAYMX-KHPPLWFESA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\NC1=CC=CC=C1)/C

Canonical SMILES

CCOC(=O)C(=C(C)NC1=CC=CC=C1)C

Origin of Product

United States

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